Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a bis(2-chloroethyl)amino group, a phenyl ring, and an isoindole moiety. It has been studied for its potential therapeutic properties, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of a suitable amine with 2-chloroethyl chloride under basic conditions.
Attachment of the phenyl ring: The bis(2-chloroethyl)amino group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the isoindole moiety: The phenyl derivative is then reacted with phthalic anhydride to form the isoindole structure.
Esterification: Finally, the compound is esterified with ethyl acetate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its anticancer properties, particularly as an alkylating agent that can interfere with DNA replication in cancer cells.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate involves its ability to form covalent bonds with nucleophilic sites in biological macromolecules, such as DNA. The bis(2-chloroethyl)amino group can alkylate DNA, leading to cross-linking and strand breaks, which ultimately result in the inhibition of DNA replication and cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making the compound a potential chemotherapeutic agent.
Comparison with Similar Compounds
Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate can be compared with other alkylating agents, such as:
Chlorambucil: Another nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Similar in structure and function, Melphalan is used to treat multiple myeloma and ovarian cancer.
Conclusion
This compound is a compound with significant potential in medicinal chemistry, particularly as an anticancer agent. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
93942-39-3 |
---|---|
Molecular Formula |
C23H24Cl2N2O4 |
Molecular Weight |
463.3 g/mol |
IUPAC Name |
ethyl 3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C23H24Cl2N2O4/c1-2-31-23(30)20(27-21(28)18-5-3-4-6-19(18)22(27)29)15-16-7-9-17(10-8-16)26(13-11-24)14-12-25/h3-10,20H,2,11-15H2,1H3 |
InChI Key |
VRICXOXBGFEEOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.